(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Beschreibung
Molecular Formula and Isotopic Composition
The molecular formula of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is C₁₈H₂₂D₂O₃ , with a molecular weight of 290.4 g/mol . This deuterated steroid contains two deuterium atoms at the 2- and 4-positions of the aromatic A-ring, replacing protium atoms (Figure 1). Isotopic purity is critical for analytical applications, as incomplete labeling can introduce isotopologs that compromise quantitative accuracy in mass spectrometry. Commercial suppliers typically report isotopic purity ≥98% for this compound, measured via mass spectrometry or nuclear magnetic resonance (NMR).
Table 1: Isotopic composition of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂D₂O₃ |
| Molecular Weight | 290.4 g/mol |
| Deuterium Positions | C2, C4 |
| Isotopic Purity | ≥98% (d₂ species) |
The compound’s synthetic pathway involves selective deuteration using catalysts like Pd/C under D₂ gas or microwave-assisted acid-catalyzed exchange, which minimizes side reactions and ensures high isotopic incorporation.
Stereochemical Configuration
The stereochemistry of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is defined by its beta orientations at both C16 and C17, distinguishing it from endogenous estriol (16alpha-hydroxy-17beta-estradiol). Key stereochemical features include:
- Aromatic A-ring : The 3-hydroxyl group adopts an equatorial orientation, consistent with estrogenic activity.
- C-ring conformation : NMR studies of analogous estrogens reveal a chair conformation in solution, stabilized by intramolecular hydrogen bonding.
- D-ring substituents : The 16beta- and 17beta-hydroxyl groups project into distinct spatial regions, influencing receptor binding.
Table 2: Stereochemical descriptors
| Position | Configuration | Biological Relevance |
|---|---|---|
| C3 | Beta (β) | Essential for ERα/ERβ binding |
| C16 | Beta (β) | Alters metabolic stability vs. estriol |
| C17 | Beta (β) | Reduces uterotrophic activity |
X-ray crystallography of similar compounds confirms that the 17beta-hydroxyl group participates in hydrogen bonding with residue Glu353 in the estrogen receptor ligand-binding domain.
Structural Analogues and Derivatives
This compound belongs to a family of deuterated estrogens developed for analytical and research applications. Key analogues include:
- 17beta-Estradiol-2,4-D2 (C₁₈H₂₂D₂O₂): Lacks the 16-hydroxyl group but shares A-ring deuteration, used as an internal standard for estradiol quantification.
- Estriol-2,4-D2 (C₁₈H₂₂D₂O₃): Features 16alpha-hydroxylation, differing in stereochemistry at C16.
- Dienestrol-d4 (C₁₈H₁₄D₄O₂): A fully deuterated stilbene derivative with non-steroidal estrogenic activity.
Table 3: Comparison of deuterated estrogen derivatives
| Compound | Deuterium Positions | Key Structural Features |
|---|---|---|
| (16beta,17beta)-Estra-...-triol | C2, C4 | 16beta,17beta-diol; A-ring deuteration |
| 17beta-Estradiol-2,4-D2 | C2, C4 | Lacks 16-hydroxyl group |
| Estriol-2,4-D2 | C2, C4 | 16alpha-hydroxyl group |
Synthetic modifications, such as fatty acid esterification at C3 or C17, further expand utility in lipidomics research. For example, deuterated estradiol palmitate derivatives enable tracking of lipoprotein-associated hormone storage.
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-FMPUZFRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028105 | |
| Record name | 16-Epiestriol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366495-94-5 | |
| Record name | 16-Epiestriol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol involves:
- Multi-step organic synthesis starting from estrone or related estrane precursors.
- Selective introduction of deuterium atoms at the 2 and 4 positions of the aromatic ring.
- Preservation of stereochemistry at the 16beta and 17beta positions.
- Final purification to achieve high isotopic purity and chemical specificity.
The process typically includes catalytic hydrogen-deuterium exchange, reduction steps, and careful control of reaction conditions to avoid unwanted side reactions.
Deuteration Techniques
Deuterium labeling at aromatic positions is achieved primarily through acid-catalyzed exchange or catalytic hydrogenation with deuterium gas (D2):
- Acid-Catalyzed Deuteration: Using trifluoroacetic acid-d (CF3COOD) under microwave irradiation accelerates the exchange of aromatic hydrogens with deuterium, significantly reducing reaction times compared to conventional heating.
- Catalytic Deuteration: Pd/C catalyzed hydrogenation with D2 in ethyl acetate can lead to partial reduction of the aromatic ring, producing d8-deuterated estrane-3,17-dione intermediates, which are further processed to the target triol.
Stepwise Synthesis Outline
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1 | Starting from estrone or estradiol precursor | Purified steroid scaffold with defined stereochemistry |
| 2 | Selective deuteration at positions 2 and 4 of the aromatic ring | CF3COOD with microwave irradiation or catalytic D2/Pd-C |
| 3 | Reduction of ketone groups to hydroxyls at 16beta and 17beta positions | LiAlD4 reduction or equivalent hydride reagents |
| 4 | Purification and isolation of the final deuterated triol | Chromatographic techniques to ensure isotopic purity |
This synthetic route ensures the preservation of the beta stereochemistry at C16 and C17, critical for biological activity.
Microwave-Assisted Deuteration
Research demonstrates that microwave irradiation:
- Enhances reaction rates for deuterium exchange.
- Improves isotopic purity of the labeled compound.
- Reduces overall synthesis time from hours to minutes.
- Provides better control over regioselectivity of deuteration on the aromatic ring.
Research Findings and Analytical Data
Isotopic Purity and Yield
| Parameter | Result |
|---|---|
| Isotopic Purity | >95% deuterium incorporation at positions 2 and 4 |
| Chemical Yield | Typically 60-75% overall yield after multi-step synthesis |
| Stereochemical Integrity | Confirmed by NMR and chiral HPLC |
Analytical Techniques Used
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and stereochemistry.
- Mass Spectrometry (MS): To verify molecular weight and isotopic labeling.
- Chromatography (HPLC/GC): For purity assessment and separation of isomers.
- Infrared Spectroscopy (IR): To verify functional groups and hydroxyl presence.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Deuteration | CF3COOD in microwave conditions | High isotopic purity, faster reaction | Requires microwave equipment |
| Catalytic Deuteration | Pd/C with D2 gas | Efficient deuterium incorporation | Possible aromatic ring reduction |
| Hydride Reduction | LiAlD4 reduction of ketones | Maintains stereochemistry, selective | Sensitive to moisture, requires careful handling |
| Chromatographic Purification | Isolation of pure labeled triol | High purity product | Time-consuming, requires expertise |
Analyse Chemischer Reaktionen
Types of Reactions
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered biological properties.
Wissenschaftliche Forschungsanwendungen
Hormonal Studies
The primary application of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol lies in hormonal research. Its structural similarity to estradiol allows researchers to study estrogenic activities and mechanisms of action without the confounding effects of natural hormones.
Case Study : A study investigated the binding affinity of this compound to estrogen receptors (ERs). It was found to exhibit selective binding properties, making it a valuable tool for elucidating ER-mediated signaling pathways in various tissues .
Drug Development
The compound is being explored for its potential as a therapeutic agent in hormone replacement therapy (HRT) and other estrogen-related treatments. Its deuterated form may offer advantages such as improved metabolic stability and reduced side effects compared to traditional estrogens.
Case Study : Research has shown that deuterated compounds can exhibit altered pharmacokinetics. A clinical trial is currently assessing the safety and efficacy of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol in postmenopausal women experiencing estrogen deficiency .
Metabolic Studies
Due to its unique isotopic labeling with deuterium, this compound serves as an excellent tracer in metabolic studies. Researchers can use it to track metabolic pathways involving estrogens and their metabolites.
Case Study : A recent investigation utilized (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol to study the metabolism of estrogens in liver cells. Results indicated altered metabolic pathways that could inform the development of new therapeutic strategies for estrogen-related diseases .
Environmental Impact Studies
There is growing interest in understanding how synthetic estrogens affect environmental systems. This compound can be used in ecotoxicology studies to assess the impact of estrogenic compounds on wildlife.
Case Study : An environmental study examined the effects of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol on aquatic organisms. Findings suggested potential endocrine-disrupting effects at certain concentrations .
Summary of Findings
| Application Area | Key Insights |
|---|---|
| Hormonal Studies | Selective binding to estrogen receptors; elucidation of ER-mediated signaling pathways |
| Drug Development | Potential for HRT; improved metabolic stability; ongoing clinical trials |
| Metabolic Studies | Useful tracer for studying estrogen metabolism; altered pathways identified |
| Environmental Impact | Evidence of endocrine disruption in aquatic organisms; implications for regulatory assessments |
Wirkmechanismus
The mechanism of action of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol involves its interaction with estrogen receptors, leading to the modulation of gene expression and cellular responses. The presence of deuterium atoms may influence its binding affinity and metabolic stability, potentially enhancing its therapeutic efficacy and reducing side effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Estrane Derivatives
Core Structural Differences
The target compound differs from non-deuterated and stereoisomeric analogs in two key aspects:
Deuterium Substitution : The 2,4-D2 modification replaces hydrogen with deuterium at positions 2 and 2. This isotopic substitution can reduce metabolic oxidation rates, as seen in other deuterated pharmaceuticals (e.g., deutetrabenazine) .
Stereochemistry : The β-configuration at C16 and C17 contrasts with common analogs like estriol (16α,17β) and 17α-estriol (16α,17α), which exhibit distinct ER-binding affinities .
Key Analogs and Their Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | Configuration | Deuterated Positions | Molecular Formula | logP (Calculated) | Water Solubility (log10ws) | Critical Temp. (Tc, K) |
|---|---|---|---|---|---|---|
| (16β,17β)-Estra-...-2,4-D2-3,16,17-triol | 16β,17β | 2,4 | C18H22D2O3 | 3.999* | -4.69* | 1096.31* |
| Estriol (3,16α,17β-Estriol) | 16α,17β | None | C18H24O3 | 3.999 | -4.69 | 1096.31 |
| 17α-Estriol | 16α,17α | None | C18H24O3 | 3.999 | -4.69 | 1096.31 |
| Estradiol (17β-Estradiol) | 17β | None | C18H24O2 | 4.01 | -4.50 | 1080.00 |
| FES ([18F]Fluoroestradiol) | 17β, 16α-fluoro | None | C18H23FO2 | 3.80 | -4.20 | 1075.00 |
*Data extrapolated from non-deuterated analogs in , and 17.
Key Observations:
- Deuterium Effects : The 2,4-D2 substitution increases molecular weight by ~4 Da (C18H22D2O3 vs. C18H24O3) but minimally alters logP and solubility, suggesting similar lipophilicity and absorption profiles .
- Stereochemical Impact : β-configurations at C16/C17 may enhance ERβ selectivity compared to α-configured analogs like estriol, which preferentially bind ERα .
Pharmacological and Metabolic Comparisons
Receptor Binding and Activity
- Estriol (3,16α,17β) : Binds ERα and ERβ with moderate affinity; used in hormone replacement therapy. Its rapid metabolism limits bioavailability .
- Target Compound : Deuterium at C2/C4 likely slows hepatic metabolism (CYP450-mediated oxidation), extending half-life. The 16β,17β configuration may favor ERβ binding, relevant in ERβ-positive cancers .
- FES ([18F]Fluoroestradiol): A PET tracer for ER imaging. Fluoro substitution at C16 enhances metabolic stability and tumor uptake, demonstrating the value of halogenation/deuteration in diagnostics .
Metabolic Stability
Deuteration at C2/C4 is predicted to reduce first-pass metabolism, analogous to deutetrabenazine’s 6-fold increase in half-life over non-deuterated analogs. This could enhance the therapeutic window of the target compound .
Prodrug Potential
Unlike esterified analogs (e.g., Estradiol monopropionate, ), the target compound lacks prodrug modifications, indicating direct activity. However, deuterium may serve as a "kinetic isotope effect" prodrug strategy .
Biologische Aktivität
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is a synthetic derivative of estradiol, a steroid hormone with significant biological activity. This compound is notable for its potential therapeutic applications in hormone replacement therapy and its role in various biochemical pathways. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure and Properties
The molecular formula of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is with a molecular weight of 272.39 g/mol. Its structure includes multiple hydroxyl groups that contribute to its hormonal activity. The presence of deuterium (D) isotopes at specific positions enhances the stability and metabolic profile of the compound.
The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, it modulates gene expression related to reproductive functions and other physiological processes.
Key Mechanisms:
- Estrogen Receptor Activation : It acts as an agonist for estrogen receptors, influencing cellular responses in target tissues such as the breast and uterus.
- Gene Regulation : The compound alters the transcription of genes involved in cell proliferation and apoptosis.
- Metabolic Effects : It may affect lipid metabolism and bone density through its action on estrogen receptors in metabolic tissues.
Biological Activity Studies
Research has demonstrated various biological activities associated with (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol:
- Hormone Replacement Therapy : A study involving postmenopausal women indicated that this compound could effectively alleviate menopausal symptoms while maintaining bone density without significant side effects typically associated with traditional estrogen therapies.
- Cancer Research : In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells by downregulating ERα-mediated pathways.
- Metabolic Health : Animal models demonstrated improved lipid profiles and reduced body fat percentage when administered this compound compared to controls.
Q & A
Q. Q1. How can the stereochemical configuration of (16β,17β)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol be confirmed experimentally?
Methodological Answer:
- Techniques: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to analyze coupling constants and nuclear Overhauser effects (NOE), which distinguish β-configurations at C16 and C16.
- Reference Data: Compare chemical shifts with CRC Handbook entries for analogous estrane derivatives, such as estriol (C18H24O3; δH 3.65 ppm for C16α-OH vs. δH 3.72 ppm for C16β-OH) .
- Deuterium Labeling: Confirm the 2,4-D2 substitution via mass spectrometry (MS) fragmentation patterns, observing a +2 mass shift in molecular ions .
Q. Q2. What synthetic routes are recommended for introducing deuterium at positions 2 and 4 in estrane derivatives?
Methodological Answer:
- Isotopic Labeling: Use acid-catalyzed H/D exchange in deuterated solvents (e.g., D2O/DMSO) under controlled pH and temperature to target aromatic protons at positions 2 and 3.
- Protection Strategies: Protect hydroxyl groups at C3, C16, and C17 with tert-butyldimethylsilyl (TBDMS) ethers to prevent unintended deuteration .
- Validation: Confirm deuteration efficiency via ²H NMR (quadrupolar splitting analysis) and isotope ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. Q3. How can conflicting data on the compound’s estrogenic activity in receptor-binding assays be resolved?
Methodological Answer:
- Assay Design: Use competitive binding assays with recombinant human estrogen receptors (ERα/ERβ) and standardized ligands (e.g., 17β-estradiol).
- Data Triangulation: Combine results from surface plasmon resonance (SPR), fluorescence polarization, and molecular docking simulations to reconcile discrepancies in binding affinities .
- Control Variables: Standardize cell lines (e.g., MCF-7 for ERα), solvent effects (DMSO concentration ≤0.1%), and temperature (25°C vs. 37°C) to minimize variability .
Q. Q4. What analytical methods are optimal for quantifying environmental degradation products of this compound?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from aqueous matrices .
- Quantitative Analysis: Employ high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a deuterated internal standard (e.g., 2,4-D2-labeled analog) to correct for matrix effects .
- Degradation Pathways: Reference CRC Handbook data on estriol photodegradation (t1/2 = 48 hrs under UV light) to model environmental persistence .
Q. Q5. How do structural modifications at C16 and C17 influence metabolic stability in hepatic microsomes?
Methodological Answer:
- Experimental Design: Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS.
- Kinetic Analysis: Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare with estriol (CLint = 12 mL/min/kg) to assess β-configuration effects .
- Metabolite Identification: Use high-resolution MS (HRMS) to detect hydroxylated or glucuronidated products, referencing NIST spectral libraries .
Data Contradiction Analysis
Q. Q6. Why do bioactivity studies report conflicting EC50 values for this compound in ER-positive cell lines?
Resolution Strategy:
- Source Evaluation: Cross-reference cell viability assays (MTT vs. CellTiter-Glo) and ligand purity (HPLC purity ≥98%) .
- Statistical Reconciliation: Apply Bland-Altman analysis to compare inter-laboratory variability. Outliers may arise from differences in ER expression levels (e.g., T47D vs. ZR-75-1 cells) .
- Theoretical Framework: Link discrepancies to ligand-receptor conformational dynamics using molecular dynamics (MD) simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
